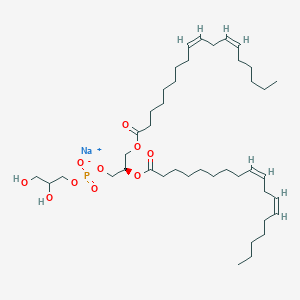

18:0-18:2 PG sodium

Beschreibung

Eigenschaften

IUPAC Name |

sodium;[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,39-40,43-44H,3-10,15-16,21-38H2,1-2H3,(H,47,48);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-;/t39?,40-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOOVFPFWVCCEB-WDFQPZSRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H74NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677103 | |

| Record name | Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322729-38-4 | |

| Record name | Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (Sodium Salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), a key glycerophospholipid in various research and pharmaceutical applications. This document consolidates available physicochemical data, outlines relevant experimental protocols, and visualizes associated workflows and pathways to support its use in drug delivery systems and other advanced applications.

Core Properties and Physicochemical Data

1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), also known as 18:0-18:2 PG, is a mixed-acyl chain phosphoglycerolipid. Its structure, featuring a saturated stearic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position, imparts unique biophysical characteristics to lipid bilayers, influencing membrane fluidity and stability. These properties make it a valuable component in the formulation of drug delivery vehicles such as liposomes and lipid nanoparticles.

Below is a summary of its key quantitative properties. Due to the limited availability of experimental data for this specific phospholipid, some values are inferred from closely related compounds and are noted accordingly.

| Property | Value | Citation/Note |

| Chemical Identifiers | ||

| CAS Number | 474943-26-5 | [1] |

| Molecular Formula | C42H78O10PNa | Confirmed by supplier data. |

| Molecular Weight | 797.03 g/mol | Confirmed by supplier data. |

| Physical Properties | ||

| Appearance | Powder | |

| Storage Temperature | -20°C | [2] |

| Purity | >99% (by TLC) | |

| Solubility | Soluble in Chloroform, Methanol, DMSO, DMF | [3][4] Solubility in chloroform for a similar lysophospholipid is reported at 2 mg/ml.[5] Specific solubility data for the target compound is not readily available. |

| Biophysical Properties | ||

| Phase Transition Temp (Tm) | Not available (estimated to be below 0°C) | The Tm for the related 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine is -13.7°C.[] The presence of the unsaturated linoleoyl chain significantly lowers the Tm. |

| Critical Micelle Conc. (CMC) | Not available | CMCs for phosphoglycerols are dependent on acyl chain length. For example, 14:0 PG has a CMC of 0.011 mM.[7][8] The CMC for 18:0-18:2 PG is expected to be in the low micromolar or nanomolar range. |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and formulation of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) are not widely published. However, established methodologies for similar phospholipids can be adapted.

Synthesis: Chemoenzymatic Approach

A common and effective method for synthesizing phospholipids with specific acyl chains is a chemoenzymatic approach. This typically involves the use of phospholipases to selectively hydrolyze and re-acylate a lysophospholipid precursor.

Methodology:

-

Starting Material: Begin with a commercially available lysophosphoglycerol, such as 1-stearoyl-sn-glycero-3-phospho-(1'-rac-glycerol).

-

Acylation: The acylation of the sn-2 position with linoleic acid can be achieved using linoleic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and a base such as triethylamine in an appropriate organic solvent (e.g., chloroform or dichloromethane).

-

Enzymatic Alternative: Alternatively, phospholipase A2 (PLA2) can be used in a reverse hydrolysis reaction to esterify the sn-2 hydroxyl group with linoleic acid. This method offers high regioselectivity.[9]

-

Purification: The final product is purified from the reaction mixture using column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform, methanol, and water, is typically employed.[10]

-

Characterization: The purity and identity of the synthesized phospholipid are confirmed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13][14]

Liposome Formulation: Thin-Film Hydration and Extrusion

This is a standard and widely used method for preparing unilamellar liposomes.

Methodology:

-

Lipid Film Formation: Dissolve 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) and any other lipid components (e.g., cholesterol, PEGylated lipids) in a suitable organic solvent, such as a chloroform:methanol mixture, in a round-bottom flask.[15]

-

Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation at a temperature above the phase transition temperature of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder. This process is repeated for a set number of cycles to ensure a narrow size distribution.[15]

-

Purification: Remove any unencapsulated material by methods such as dialysis or size exclusion chromatography.

Visualizations

Experimental Workflow: Liposome Preparation

Caption: A typical workflow for the preparation and characterization of liposomes.

Potential Role in Cellular Signaling (Hypothetical)

While there is no direct evidence for the involvement of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) in specific signaling pathways, its structural similarity to other signaling lipids suggests potential roles. For instance, related diacylglycerol (DAG) species are key second messengers. The following diagram illustrates a generalized signaling pathway where a phospholipid like the subject of this guide could potentially be involved as a precursor.

Caption: A generalized GPCR-PLC signaling pathway illustrating a potential role for related lipids.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 1-Stearoyl-2-Linoleoyl-sn-Glycero-3-Phospho-l-Serine Sodium Salt - CD BioSustainable [sustainable-bio.com]

- 4. 1-Stearoyl-2-Linoleoyl-sn-Glycero-3-Phosphocholine - CD BioSustainable [sustainable-bio.com]

- 5. biokom.com.pl [biokom.com.pl]

- 7. Critical Micelle Concentrations (CMCs) - Avanti Research™ Polar Lipids [sigmaaldrich.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]

- 11. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Structural Characterization of Unsaturated Glycerophospholipids by Multiple-stage Linear Ion-trap Mass Spectrometry with Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

An In-Depth Technical Guide to 1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (PG(18:0/18:2))

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly abbreviated as PG(18:0/18:2), is a specific molecular species of phosphatidylglycerol (PG), an important class of anionic phospholipids. It is characterized by a glycerol backbone with a stearic acid (18:0) at the sn-1 position, a linoleic acid (18:2) at the sn-2 position, and a phosphoglycerol head group at the sn-3 position. This particular combination of a saturated and a polyunsaturated fatty acid chain gives PG(18:0/18:2) unique physicochemical properties that are critical for its diverse biological functions.

Phosphatidylglycerols are found in prokaryotic and eukaryotic cell membranes, with particularly high concentrations in mitochondrial membranes and pulmonary surfactant.[1] They serve as precursors for the synthesis of cardiolipin, a dimeric phospholipid essential for mitochondrial function and structure.[1] The specific acyl chain composition of PG molecules, such as in PG(18:0/18:2), significantly influences membrane fluidity, curvature, and interactions with membrane proteins, thereby playing a crucial role in cellular signaling and bioenergetics.

This technical guide provides a comprehensive overview of the chemical structure and properties of PG(18:0/18:2), its known biological roles and associated signaling pathways, and detailed experimental protocols for its study.

Chemical Structure and Properties

The chemical structure of PG(18:0/18:2) is fundamental to its function. The presence of a saturated stearoyl chain and an unsaturated linoleoyl chain introduces a kink in the hydrophobic tail, influencing membrane packing and fluidity.

Chemical Structure

The IUPAC name for PG(18:0/18:2) is [(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate.[2]

Physicochemical Properties

A summary of the key physicochemical properties of PG(18:0/18:2) is presented in the table below. It is important to note that some of these properties are computed, as experimental data for this specific lipid species is not always available. The properties of the sodium salt form are also included, as this is a common commercially available form.[3][4][5]

| Property | Value | Source |

| Molecular Formula | C42H79O10P | [2][6] |

| Average Molecular Weight | 775.044 g/mol | [6] |

| Monoisotopic Molecular Weight | 774.54108526 g/mol | [6] |

| Physical Description | Solid | [2] |

| XLogP3-AA (Computed) | 12.7 | [2] |

| Hydrogen Bond Donor Count (Computed) | 3 | [2] |

| Hydrogen Bond Acceptor Count (Computed) | 10 | [2] |

| Rotatable Bond Count (Computed) | 42 | [2] |

| Physiological Charge | -1 | [6] |

| Water Solubility (Predicted) | 8.4e-05 g/L | [6] |

| logP (Predicted) | 8.48 | [6] |

| pKa (Strongest Acidic, Predicted) | 1.89 | [6] |

| Sodium Salt Molecular Formula | C42H78NaO10P | [3] |

| Sodium Salt Molecular Weight | 797.03 g/mol | [3][5] |

Biological Roles and Signaling Pathways

PG(18:0/18:2), as a component of the broader phosphatidylglycerol class, is involved in several critical biological processes.

Mitochondrial Function and Cardiolipin Synthesis

Phosphatidylglycerol is a key precursor in the biosynthesis of cardiolipin, a phospholipid almost exclusively found in the inner mitochondrial membrane.[1] Cardiolipin is essential for the structural integrity of mitochondrial cristae and the function of various proteins of the electron transport chain. The synthesis of cardiolipin from PG is a critical step in maintaining mitochondrial bioenergetics.

The eukaryotic biosynthesis pathway for cardiolipin, starting from PG, is depicted below.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Comprehensive Phospholipid Analysis Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 6. Avanti Polar Lipids [nanobiotec.iqm.unicamp.br]

An In-depth Technical Guide to the Biosynthesis of Phosphatidylglycerol 18:0/18:2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of a specific phosphatidylglycerol (PG) molecule, PG 18:0/18:2, which contains a stearic acid (18:0) and a linoleic acid (18:2) acyl chain. This document details the enzymatic pathways, regulatory aspects, and key experimental protocols relevant to the study of this important phospholipid.

Introduction to Phosphatidylglycerol

Phosphatidylglycerol (PG) is an anionic glycerophospholipid that plays crucial roles in a variety of biological processes. It is a key component of cellular membranes, particularly in bacteria and the inner mitochondrial membrane of eukaryotes, where it serves as a precursor for the synthesis of cardiolipin.[1] PG is also a significant component of pulmonary surfactant, where its presence is an indicator of fetal lung maturity.[1] The specific acyl chain composition of PG molecules, such as the 18:0/18:2 variant, is critical for determining the biophysical properties of membranes, including fluidity and curvature, and for influencing the function of membrane-associated proteins.

The biosynthesis of PG 18:0/18:2 involves a multi-step enzymatic pathway that begins with the formation of a phosphatidic acid (PA) precursor with the correct acyl chain composition, followed by the attachment of the glycerol headgroup. The final acyl chain profile is often achieved through a remodeling process known as the Lands cycle.

The Biosynthetic Pathway of Phosphatidylglycerol 18:0/18:2

The synthesis of PG 18:0/18:2 occurs through two main stages: the de novo synthesis of the PG backbone and the subsequent remodeling of its acyl chains to achieve the specific 18:0/18:2 configuration.

De Novo Synthesis of Phosphatidylglycerol

The de novo pathway establishes the fundamental structure of phosphatidylglycerol.

Pathway Description: The synthesis begins with glycerol-3-phosphate, which undergoes two sequential acylation steps to form phosphatidic acid (PA). This PA molecule is then activated with CTP to form CDP-diacylglycerol, the key intermediate for the synthesis of acidic phospholipids. Phosphatidylglycerolphosphate (PGP) synthase then catalyzes the condensation of CDP-diacylglycerol with glycerol-3-phosphate to form PGP. Finally, PGP is dephosphorylated by PGP phosphatase to yield phosphatidylglycerol.

Caption: De Novo Biosynthesis of Phosphatidylglycerol.

Acyl Chain Remodeling: The Lands Cycle

The specific 18:0/18:2 acyl chain composition of PG is often achieved through a remodeling process, as the de novo pathway may not exclusively produce this particular molecular species. This remodeling occurs via the Lands cycle.

Pathway Description: The Lands cycle involves the deacylation of a pre-existing phospholipid, such as PG, by a phospholipase A2 (PLA2) to form a lysophospholipid (lyso-PG). This lyso-PG is then re-acylated by a lysophosphatidylglycerol acyltransferase (LPGAT) with a specific acyl-CoA, in this case, either 18:0-CoA or 18:2-CoA, to generate the final PG 18:0/18:2 molecule. This cycle allows for the dynamic modification of membrane phospholipid composition in response to cellular needs.

Caption: The Lands Cycle for PG Acyl Chain Remodeling.

Quantitative Data on Phosphatidylglycerol 18:0/18:2

| Tissue/Cell Type | Organism | Relative Abundance/Concentration of PG 18:0/18:2 | Reference |

| Mouse Kidney | Mus musculus | Detected, but at very low levels (<0.4% of total phospholipids) | [2] |

| Human Milk | Homo sapiens | Detected and quantifiable | [3] |

| Arabidopsis Leaf Mitochondria | Arabidopsis thaliana | Major PG species, enriched in mitochondria | [4] |

| Human Lymphoma Tissue | Homo sapiens | Detected in MALDI-MSI analysis | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of phosphatidylglycerol biosynthesis.

Lipid Extraction for Mass Spectrometry Analysis

Accurate quantification of PG 18:0/18:2 requires efficient extraction of lipids from biological samples. The Folch and Bligh & Dyer methods are commonly used.

Modified Folch Method:

-

Homogenization: Homogenize the tissue or cell pellet in a chloroform/methanol mixture (2:1, v/v).

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly. Centrifuge at low speed to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Drying and Storage: Dry the lipid extract under a stream of nitrogen gas. For long-term storage, resuspend the lipid film in a small volume of chloroform/methanol (2:1, v/v) and store at -80°C under an inert atmosphere (e.g., argon).

Quantification of PG 18:0/18:2 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of individual lipid species.

Workflow:

Caption: Workflow for LC-MS/MS Analysis of PG 18:0/18:2.

Protocol:

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

-

Chromatographic Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like ammonium formate or acetate to improve ionization.

-

Mass Spectrometry Analysis:

-

Operate the mass spectrometer in negative ion mode.

-

For targeted quantification, use Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). The precursor ion for PG 18:0/18:2 is m/z 773.5.

-

Select characteristic fragment ions for quantification, such as the fatty acid anions for stearic acid (m/z 283.3) and linoleic acid (m/z 279.2).

-

-

Quantification: Use a stable isotope-labeled internal standard of a known PG species to correct for extraction losses and ionization suppression. Create a standard curve with a synthetic PG 18:0/18:2 standard of known concentrations to determine the absolute amount in the sample.

Phosphatidylglycerolphosphate Synthase (PGPS) Activity Assay

This assay measures the activity of PGP synthase, a key enzyme in the de novo PG biosynthesis pathway.

Principle: The assay measures the incorporation of radiolabeled glycerol-3-phosphate into the lipid fraction in the presence of CDP-diacylglycerol.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 8.0)

-

Triton X-100

-

CDP-diacylglycerol

-

[¹⁴C]-Glycerol-3-phosphate

-

Enzyme source (e.g., mitochondrial or microsomal fraction)

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination and Extraction: Stop the reaction by adding a chloroform/methanol mixture. Perform a phase separation as described in the lipid extraction protocol.

-

Quantification: Measure the radioactivity in the organic phase using liquid scintillation counting. The amount of radioactivity is proportional to the PGP synthase activity.

Phosphatidylglycerolphosphate Phosphatase (PGPP) Activity Assay

This assay determines the activity of PGP phosphatase, the final enzyme in the de novo PG synthesis pathway.

Principle: The assay measures the release of inorganic phosphate (Pi) from PGP.

Protocol:

-

Substrate Preparation: Synthesize or obtain radiolabeled [³²P]-PGP or use a non-radioactive PGP substrate.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Assay buffer (e.g., Tris-HCl, pH 7.0)

-

Detergent (e.g., Triton X-100)

-

PGP substrate

-

Enzyme source

-

-

Incubation: Incubate the reaction at 37°C.

-

Termination and Pi Measurement: Stop the reaction.

-

Radiometric Assay: If using [³²P]-PGP, separate the released [³²P]Pi from the lipid substrate using a phase partition and quantify the radioactivity in the aqueous phase.

-

Colorimetric Assay: If using a non-radioactive substrate, measure the released Pi using a colorimetric method, such as the malachite green assay.

-

Conclusion

The biosynthesis of phosphatidylglycerol 18:0/18:2 is a complex process involving both de novo synthesis and acyl chain remodeling. The precise regulation of the enzymes involved in these pathways is crucial for maintaining the specific lipid composition of cellular membranes, which is essential for their proper function. The experimental protocols outlined in this guide provide a framework for researchers to investigate the intricate details of PG metabolism and its implications in health and disease. Further research, particularly in quantitative lipidomics and the characterization of the substrate specificities of the acyltransferases involved, will continue to enhance our understanding of the vital role of specific phospholipid species like PG 18:0/18:2.

References

- 1. Pig PGS1 ELISA Kit [ABIN1750131] - Cell Culture Supernatant, Plasma, Serum [antikoerper-online.de]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Frontiers | Quantification of phospholipids and glycerides in human milk using ultra-performance liquid chromatography with quadrupole-time-of-flight mass spectrometry [frontiersin.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Characteristics of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) Sodium Salt (18:0-18:2 PG sodium)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt, commonly referred to as 18:0-18:2 PG sodium. This anionic phospholipid, with its unique combination of a saturated and a polyunsaturated fatty acid chain, is of significant interest in the formulation of lipid-based drug delivery systems and in the study of biological membranes. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for their determination, and visualizes its role in relevant biochemical pathways.

Core Physical and Chemical Properties

This compound is a glycerophospholipid distinguished by a stearic acid (18:0) at the sn-1 position and a linoleic acid (18:2) at the sn-2 position of the glycerol backbone. The presence of the unsaturated linoleic acid introduces a kink in the acyl chain, leading to greater molecular mobility and a lower phase transition temperature compared to its fully saturated counterparts. This property is crucial for creating flexible and fluid anionic bilayers in model membrane systems.[1]

The sodium salt form enhances the stability and solubility of this phosphatidylglycerol species.[1] It is typically supplied as a white to off-white powder and requires storage at -20°C to prevent degradation.[2]

Data Presentation: Key Physical and Chemical Characteristics

| Property | Value | Source(s) |

| Synonyms | 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt); PG(18:0/18:2(9Z,12Z)) | [1][2] |

| Molecular Formula | C₄₂H₇₈NaO₁₀P | [2][3] |

| Molecular Weight | 797.03 g/mol | [2][3] |

| Physical Form | Powder | [2] |

| Storage Temperature | -20°C | [2] |

| Purity | >99% (by TLC) | [2] |

Data Presentation: Thermal and Solubility Properties

| Property | Estimated/Reported Value | Notes and Relevant Compounds | Source(s) |

| Phase Transition Temperature (Tm) | Approx. -13.7°C | This is the gel-to-liquid crystalline phase transition temperature reported for 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine (18:0-18:2 PC), a structurally similar phospholipid. The headgroup can slightly influence Tm, but the acyl chain composition is the primary determinant. | [4] |

| Solubility | Soluble in chloroform. A solution of 10 mg/mL in chloroform is commercially available. A mixture of Chloroform:Methanol:Water (65:25:4) is a common solvent for similar phospholipids. | The solubility of a related lysophospholipid, 1-stearoyl-2-hydroxy-sn-glycero-3-PG, is reported as 2 mg/mL in chloroform. The diacyl version is expected to have similar or better solubility in nonpolar organic solvents. | [3][5][6] |

| Critical Micelle Concentration (CMC) | Not determined. Expected to be in the low micromolar to nanomolar range. | The CMC of phospholipids is generally very low due to their high hydrophobicity. For comparison, the CMC of 14:0 PG (dimyristoyl phosphatidylglycerol) is 0.011 mM. The longer and more unsaturated acyl chains of 18:0-18:2 PG would likely result in an even lower CMC. | [7] |

Experimental Protocols

To provide a practical guide for researchers, this section details the methodologies for determining key physical characteristics of this compound.

Determination of Phase Transition Temperature (Melting Point) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a standard method for determining the phase transition temperature (Tm) of phospholipids.

Methodology:

-

Sample Preparation:

-

Prepare a dispersion of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.

-

This can be achieved by hydrating a thin lipid film. The film is formed by dissolving the lipid in an organic solvent (e.g., chloroform or a chloroform/methanol mixture), evaporating the solvent under a stream of nitrogen, and then placing it under a high vacuum for at least 2 hours to remove any residual solvent.

-

The buffer is then added, and the mixture is vortexed and heated above the expected Tm to facilitate the formation of multilamellar vesicles (MLVs).

-

-

DSC Analysis:

-

Load the lipid dispersion into an aluminum DSC pan and seal it. An equal volume of the buffer is loaded into a reference pan.

-

Place both pans into the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tm (e.g., -40°C).

-

Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the transition (e.g., 20°C).

-

Record the heat flow as a function of temperature. The phase transition will appear as an endothermic peak on the thermogram. The peak maximum is generally taken as the Tm.

-

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for determining the CMC of surfactants, including phospholipids. This method utilizes a fluorescent probe that exhibits different spectral properties in aqueous versus hydrophobic environments. Pyrene is a commonly used probe for this purpose.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of chloroform and methanol).

-

Prepare a stock solution of the fluorescent probe pyrene in a solvent such as acetone or methanol at a concentration of approximately 1 mM.

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions of this compound at varying concentrations, bracketing the expected CMC. This is done by adding aliquots of the lipid stock solution to vials, evaporating the solvent to form a thin film, and then hydrating with an aqueous buffer.

-

To each vial, add a small aliquot of the pyrene stock solution so that the final concentration of pyrene is very low (e.g., 1 µM) and constant across all samples.

-

Allow the solutions to equilibrate, typically for several hours or overnight in the dark to prevent photobleaching of the probe.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum of pyrene in each sample using a spectrofluorometer. The excitation wavelength is typically set around 335 nm.

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (approximately 373 nm and 384 nm, respectively).

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the first and third peaks (I₁/I₃). This ratio is sensitive to the polarity of the microenvironment of the pyrene probe.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

Below the CMC, pyrene is in a polar aqueous environment, and the I₁/I₃ ratio is high. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, and the I₁/I₃ ratio decreases significantly.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

-

Biological Context and Signaling Pathways

Phosphatidylglycerols (PGs) are essential components of cellular membranes in bacteria, plants, and animals, though they are typically a minor component in mammalian cells.[8] One of the primary roles of PG in eukaryotes is as a precursor in the biosynthesis of cardiolipin, a unique dimeric phospholipid found almost exclusively in the inner mitochondrial membrane where it is crucial for mitochondrial function and energy metabolism.[9][10]

Cardiolipin Biosynthesis Pathway

The synthesis of cardiolipin from phosphatidylglycerol occurs in the inner mitochondrial membrane. In eukaryotes, this process involves the condensation of phosphatidylglycerol with CDP-diacylglycerol, catalyzed by the enzyme cardiolipin synthase.[9][11]

Caption: Eukaryotic cardiolipin biosynthesis pathway.

General Role in Cell Signaling

Phosphatidylglycerol and its derivatives, such as lysophosphatidylglycerol, are also implicated in cell signaling processes.[12] While specific pathways involving the 18:0-18:2 species are not well-defined, PGs, in general, can influence membrane properties like curvature and serve as precursors for signaling molecules that regulate inflammatory and immune responses.[12] The breakdown of membrane phospholipids by phospholipases is a central mechanism in signal transduction, leading to the generation of second messengers.

Caption: A generalized phospholipid signaling pathway.

Conclusion

This compound is a valuable phospholipid for various research and development applications due to its unique structural and physical properties. While specific experimental data for some of its characteristics are limited, this guide provides a robust framework based on available information and established analytical protocols. The methodologies outlined herein will enable researchers to precisely characterize this lipid for their specific needs, and the contextual information on its biological roles offers a foundation for further investigation into its function in complex biological systems.

References

- 1. Cardiolipin is synthesized from exogenous phosphatidylglycerol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 18:0-18:2 PG 99 (TLC) chloroform Avanti Polar Lipids [sigmaaldrich.com]

- 4. Graphviz [graphviz.org]

- 5. avantiresearch.com [avantiresearch.com]

- 6. caymanchem.com [caymanchem.com]

- 7. avantiresearch.com [avantiresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Cardiolipin - Wikipedia [en.wikipedia.org]

- 10. cardiolipin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to 18:0-18:2 Phosphatidylglycerol (Sodium Salt)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (18:0-18:2 PG sodium), is a glycerophospholipid of significant interest in the fields of biophysics, membrane biology, and pharmaceutical sciences. This document provides a comprehensive technical overview of its chemical properties, applications, and relevant experimental methodologies.

Core Properties

18:0-18:2 PG is an anionic phospholipid characterized by a glycerol backbone esterified with stearic acid (18:0) at the sn-1 position, linoleic acid (18:2) at the sn-2 position, and a phosphoglycerol headgroup at the sn-3 position. The presence of a saturated and a polyunsaturated fatty acid chain imparts unique biophysical properties to this lipid, making it a valuable tool for studying membrane dynamics and protein-lipid interactions.

| Property | Value | Reference(s) |

| Chemical Formula | C42H78NaO10P | |

| Molecular Weight | 797.03 g/mol | |

| Synonyms | 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), SLPG | |

| Physical State | Powder | |

| Storage Temperature | -20°C |

Applications in Research and Drug Development

The unique structural characteristics of 18:0-18:2 PG make it particularly useful in the following areas:

-

Model Membrane Studies: The combination of a saturated and a polyunsaturated acyl chain allows for the creation of model membranes with distinct biophysical properties. These membranes are instrumental in studying the effects of lipid composition on membrane fluidity, permeability, and lateral domain formation. Studies have shown that the presence of polyunsaturated fatty acids, such as linoleic acid, can significantly increase membrane permeability compared to monounsaturated or saturated counterparts.[1][2]

-

Protein-Lipid Interaction Analysis: The anionic nature of the phosphoglycerol headgroup facilitates the study of electrostatic interactions with membrane-associated proteins. Furthermore, the specific acyl chain composition can influence the conformation and function of integral and peripheral membrane proteins.[3][4]

-

Liposomal Drug Delivery: As a component of liposomes, 18:0-18:2 PG can influence the stability, drug loading capacity, and release kinetics of the formulation. The anionic surface charge can also be utilized for targeted drug delivery to specific tissues or cells.

Experimental Protocols

Preparation of Unilamellar Liposomes Containing 18:0-18:2 PG

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.

Materials:

-

This compound salt

-

Other desired lipids (e.g., phosphatidylcholine, cholesterol) dissolved in chloroform

-

Chloroform

-

Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Nitrogen gas source

-

Rotary evaporator

-

Water bath sonicator

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, combine the desired lipids, including 18:0-18:2 PG, dissolved in chloroform.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner surface.

-

Further dry the film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest melting point in the mixture.

-

This initial hydration will form multilamellar vesicles (MLVs).

-

-

Sonication and Extrusion:

-

To reduce the size of the MLVs, briefly sonicate the suspension in a bath sonicator.

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Pass the lipid suspension through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles of a defined size.[5]

-

-

Storage:

-

Store the prepared liposomes at 4°C. For long-term storage, liposomes can be stored under argon or nitrogen to prevent lipid oxidation.

-

Quantification of 18:0-18:2 PG by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual phospholipid species within a complex mixture.

Sample Preparation (Lipid Extraction):

A modified Bligh-Dyer extraction is commonly used:

-

To your sample (e.g., liposome suspension, cell lysate), add a 1:2 (v/v) mixture of chloroform:methanol.

-

Vortex thoroughly.

-

Add 1 volume of chloroform and vortex again.

-

Add 1 volume of water and vortex to induce phase separation.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Carefully collect the lower phase and dry it under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is typically used to separate phospholipid species based on the length and degree of unsaturation of their acyl chains.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is effective for the analysis of phosphatidylglycerols.

-

Quantification: Multiple Reaction Monitoring (MRM) is a common mode for quantification. This involves monitoring a specific precursor ion to product ion transition for 18:0-18:2 PG.

-

Precursor Ion: The deprotonated molecule [M-H]⁻.

-

Product Ions: Characteristic fragments include the fatty acid carboxylates [stearate]⁻ and [linoleate]⁻.

-

An internal standard, such as a phosphatidylglycerol with odd-chain fatty acids (e.g., 17:0/17:0 PG), should be used for accurate quantification.

Signaling and Biological Relevance

While a direct, primary signaling role for 18:0-18:2 PG has not been extensively documented, its constituent fatty acids, stearic acid and linoleic acid, are integral to various cellular processes. Linoleic acid is an essential omega-6 fatty acid and a precursor for the synthesis of arachidonic acid, which is a key molecule in inflammatory signaling pathways.

The overall class of phosphatidylglycerols (PGs) is known to be a precursor for cardiolipin, a crucial phospholipid in the inner mitochondrial membrane essential for mitochondrial function and the regulation of apoptosis.[4] Furthermore, PGs can modulate the activity of certain membrane-bound enzymes and ion channels. The specific acyl chain composition of PG, such as the 18:0/18:2 combination, can fine-tune these effects by altering the local membrane environment.

The metabolism of glycerophospholipids is a complex network of interconnected pathways. The synthesis of 18:0-18:2 PG is part of this network, which is crucial for maintaining membrane homeostasis and generating lipid signaling molecules.

Conclusion

This compound is a versatile and valuable tool for researchers in the life sciences. Its well-defined chemical structure and unique biophysical properties, arising from its mixed saturated and polyunsaturated acyl chains, make it an ideal component for constructing model membranes to investigate fundamental aspects of membrane biology and for developing sophisticated liposomal drug delivery systems. While its direct role as a primary signaling molecule is not yet fully elucidated, its place within the broader context of glycerophospholipid metabolism and its contribution of essential fatty acids underscore its biological significance. The experimental protocols outlined in this guide provide a starting point for the effective utilization of 18:0-18:2 PG in a research setting.

References

- 1. Acyl chain asymmetry and polyunsaturation of brain phospholipids facilitate membrane vesiculation without leakage | eLife [elifesciences.org]

- 2. Water permeability and mechanical strength of polyunsaturated lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid-Protein Interactions of Integral Membrane Proteins: A Comparative Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. Preparation of unilamellar liposomes [protocols.io]

An In-depth Technical Guide on 1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:0-18:2 PG) as a Precursor for Cardiolipin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiolipin (CL) is a dimeric phospholipid exclusive to mitochondrial membranes, where it is indispensable for bioenergetic processes and the regulation of apoptosis. Its unique structure and specific acyl chain composition are critical for its function. This technical guide details the biosynthetic pathway of cardiolipin, focusing on the role of specific phosphatidylglycerol (PG) species, such as 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), denoted as 18:0-18:2 PG, as a direct precursor. We explore the enzymatic conversion of PG to nascent cardiolipin by cardiolipin synthase, the subsequent critical remodeling process mediated by tafazzin, and the ultimate functional significance of mature cardiolipin. This document provides structured quantitative data, detailed experimental protocols for mitochondrial lipid analysis, and visual diagrams of the key biochemical and signaling pathways.

Introduction to Cardiolipin and its Precursors

Cardiolipin is a cornerstone of mitochondrial identity and function.[1] Localized almost exclusively within the inner mitochondrial membrane (IMM), it constitutes approximately 20% of the IMM's lipid composition.[2] Its distinctive dimeric structure, consisting of two phosphatidyl moieties linked by a central glycerol, imparts a conical shape that influences membrane curvature and the organization of protein supercomplexes.[1] CL is essential for the optimal activity of the electron transport chain (ETC) complexes, ATP synthase, and various mitochondrial carriers.[1][3]

The biosynthesis of cardiolipin is a multi-step process that occurs within the mitochondria, utilizing phosphatidylglycerol (PG) as its immediate precursor.[4] While the pool of PG available for cardiolipin synthesis is heterogeneous, specific molecular species like 18:0-18:2 PG serve as substrates for the initial synthesis of a "nascent" cardiolipin molecule.[][6] This nascent CL then undergoes significant enzymatic tailoring to achieve its mature, functionally-optimized state, which is often rich in linoleic acid (18:2).[7][8]

The Eukaryotic Biosynthetic Pathway of Cardiolipin

The synthesis of cardiolipin in eukaryotes is a conserved pathway located at the inner mitochondrial membrane. It begins with phosphatidic acid (PA) and proceeds through several key enzymatic steps.

-

Formation of CDP-Diacylglycerol (CDP-DAG): Phosphatidic acid (PA), either synthesized in the mitochondrion or imported from the endoplasmic reticulum, is converted to the high-energy intermediate CDP-DAG by the enzyme CDP-DAG synthase (CDS), also known as phosphatidate cytidylyltransferase.[4][9]

-

Synthesis of Phosphatidylglycerol (PG): CDP-DAG is then condensed with glycerol-3-phosphate by PG-phosphate synthase (PGPS) to form phosphatidylglycerol phosphate (PGP).[4] PGP is rapidly dephosphorylated by PGP phosphatase (PGPP), such as PTPMT1, to yield phosphatidylglycerol (PG).[4][9] This PG, which can have various acyl chain compositions including 18:0/18:2, joins the pool of precursors in the IMM.

-

Formation of Nascent Cardiolipin: The final step of the initial synthesis is catalyzed by cardiolipin synthase (CLS) . This enzyme facilitates the condensation of a PG molecule with another molecule of CDP-DAG, releasing cytidine monophosphate (CMP) and forming a nascent cardiolipin molecule.[9][10]

References

- 1. Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PathWhiz [pathbank.org]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis, remodeling and turnover of mitochondrial cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avantiresearch.com [avantiresearch.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Tafazzin deficiency causes substantial remodeling in the lipidome of a mouse model of Barth Syndrome cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardiolipin - Wikipedia [en.wikipedia.org]

- 10. cardiolipin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (Sodium Salt) (18:0-18:2 PG Sodium)

This technical guide provides a comprehensive overview of the solubility and stability of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), a crucial glycerophospholipid for researchers and professionals in drug development. This document details its physicochemical properties, experimental protocols, and its role in biological systems.

Introduction

1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), hereafter referred to as 18:0-18:2 PG sodium, is a phosphatidylglycerol containing a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position. This combination of saturated and unsaturated fatty acid chains imparts unique properties to the lipid, influencing the fluidity and structure of lipid bilayers.[1] As an anionic phospholipid, it plays a significant role in membrane-related processes and is a valuable tool in the formulation of lipid-based drug delivery systems such as liposomes.[1]

Physicochemical Properties

The defining characteristics of this compound are its molecular structure and resulting properties that influence its behavior in various environments.

| Property | Value |

| Synonyms | 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), PG(18:0/18:2) |

| Molecular Formula | C42H78NaO10P |

| Molecular Weight | 797.03 g/mol |

| Physical State | Solid |

Solubility

The solubility of this compound is critical for its application in research and formulation. While specific quantitative data for this exact lipid is not extensively published, its solubility can be inferred from its structural analogues and general behavior of phospholipids.

| Solvent | Solubility | Notes |

| Chloroform | Soluble | A related compound, 1-stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt), is soluble at 2 mg/mL. Phospholipids are generally soluble in chlorinated hydrocarbons. |

| Chloroform:Methanol:Water | Soluble | A common solvent system for phospholipids. For instance, 18:0 PG is soluble in a 65:25:4 (v/v/v) mixture at 5 mg/mL.[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A related phospholipid, 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium salt, is soluble in DMSO. |

| Dimethylformamide (DMF) | Soluble | 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium salt also shows solubility in DMF. |

| Ethanol | Insoluble | The related 18:0 PG is reported to be insoluble in ethanol.[2] |

| Water | Very Low | The predicted water solubility for a similar compound, PG(18:0/18:0), is extremely low at 7.3 x 10^-5 g/L.[] Phospholipids with long acyl chains are generally poorly soluble in aqueous solutions and tend to form micelles or liposomes. |

Stability

The stability of this compound is a key consideration for its storage and handling. The presence of the polyunsaturated linoleic acid makes it susceptible to oxidation.

| Condition | Stability Profile | Recommendations |

| Storage Temperature | Recommended storage at -20°C.[4] | At this temperature, the product is reported to be stable for up to 3 months.[4][5][6] For longer-term storage, a powder form is more stable than a solution. |

| Oxidation | The linoleic acid (18:2) moiety is prone to oxidation at the double bonds. | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. Avoid exposure to light and heat, which can accelerate oxidation. The use of antioxidants may be considered for formulations. |

| Hydrolysis | The ester linkages of the fatty acids are susceptible to hydrolysis. | Maintain a neutral pH to minimize both acid- and base-catalyzed hydrolysis. Store in a dry environment. |

| Light Exposure | Exposure to UV and visible light can promote lipid peroxidation. | Store in amber vials or protect from light. |

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

This common method allows for the formation of multilamellar vesicles (MLVs) which can be further processed to form unilamellar vesicles.

Caption: Workflow for liposome preparation using the thin-film hydration method.

Protocol:

-

Dissolution: Dissolve this compound and any other lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

-

Drying: Further dry the film under high vacuum for at least one hour to remove residual solvent.

-

Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline) to the flask. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature of the lipid mixture.

-

Vesicle Formation: Agitate the mixture by vortexing or bath sonication to facilitate the formation of multilamellar vesicles. For smaller, unilamellar vesicles, further processing by probe sonication or extrusion is required.

Stability Assessment by Monitoring Oxidation

The stability of this compound can be assessed by monitoring the formation of oxidation products over time.

Caption: Experimental workflow for assessing the oxidative stability of this compound.

Protocol:

-

Sample Preparation: Prepare a solution or liposomal formulation of this compound.

-

Incubation: Aliquot the samples and store them under various conditions (e.g., different temperatures, exposure to light, presence of an oxidizing agent).

-

Time Points: At designated time points, remove an aliquot for analysis.

-

Lipid Extraction: Extract the lipids from the sample using a suitable method, such as a Bligh-Dyer or Folch extraction.

-

Analysis: Analyze the extracted lipids using a sensitive analytical technique like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent lipid and its oxidation products.

Role in Signaling Pathways

Phosphatidylglycerol (PG) is not merely a structural component of membranes but also participates in cellular signaling.

Biosynthesis of Phosphatidylglycerol

18:0-18:2 PG is synthesized through a series of enzymatic reactions common to all phosphatidylglycerols.

Caption: Biosynthetic pathway of phosphatidylglycerol and its conversion to cardiolipin.

This pathway highlights the central role of phosphatidic acid in the synthesis of PG, which in turn serves as a precursor for cardiolipin, a critical lipid for mitochondrial function.[4]

Involvement in Inflammatory Signaling

Recent studies have shown that PGs can modulate inflammatory responses, in part through their interaction with Toll-like receptors (TLRs).

Caption: A simplified diagram of phosphatidylglycerol modulating TLR-mediated inflammatory signaling.

PGs have been found to be induced by gut dysbiosis and inflammation and can favorably modulate adipose tissue remodeling. This suggests a role for specific PG species in metabolic and inflammatory diseases.

References

- 1. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 2. mdpi.com [mdpi.com]

- 4. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]

A Comprehensive Technical Guide to 1-Stearoyl-2-Linoleoyl-sn-Glycero-3-Phospho-(1'-rac-Glycerol) (Sodium Salt)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), a synthetic phospholipid of significant interest in pharmaceutical and biotechnological research. While specific data for this exact molecule is limited, this document extrapolates from the broader class of phosphatidylglycerols (PGs) to present its likely physicochemical properties, synthesis, analytical methodologies, and key applications, particularly in the formulation of drug delivery systems such as liposomes. This guide is intended to serve as a foundational resource for researchers and professionals engaged in lipid-based drug formulation and development.

Chemical Identity and Properties

1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) is a glycerophospholipid with a defined stereochemistry at the glycerol backbone. It features a saturated stearic acid (18:0) at the sn-1 position, a polyunsaturated linoleic acid (18:2) at the sn-2 position, and a phosphoglycerol headgroup at the sn-3 position.

Chemical Structure

CAS Number: 474943-26-5

Molecular Formula: C₄₂H₇₈NaO₁₀P

Structure: The unique arrangement of a saturated and an unsaturated fatty acid chain imparts an asymmetry to the molecule, influencing its packing in lipid bilayers and contributing to membrane fluidity.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Significance |

| Molecular Weight | ~805.0 g/mol | Influences diffusion and formulation calculations. |

| Physical Form | Likely a white to off-white solid | Relevant for storage and handling. |

| Solubility | Soluble in chlorinated hydrocarbons and alcohols | Important for processing and formulation. |

| Phase Transition Temp. (Tm) | Below 0°C | The presence of the unsaturated linoleoyl chain significantly lowers the Tm, meaning it exists in a fluid (liquid-crystalline) state at physiological temperatures, which is crucial for creating flexible and dynamic liposomes.[1] |

| Critical Micelle Concentration (CMC) | Data not available | Important for understanding self-assembly in aqueous media. |

Synthesis and Manufacturing

The synthesis of phosphatidylglycerols with specific acyl chains at the sn-1 and sn-2 positions is a multi-step process that requires precise control of stereochemistry. While a specific protocol for this molecule is not published, a general and robust pathway utilizing H-phosphonate methodology is often employed for creating optically pure PGs.[2][3]

General Synthetic Approach

A common strategy involves the use of a protected glycerol backbone, which is sequentially acylated with the desired fatty acids (stearic acid and linoleic acid). The protecting groups are then selectively removed to allow for phosphorylation at the sn-3 position, followed by the addition of the glycerol headgroup.

A potential synthetic workflow is outlined below:

References

In-Depth Technical Safety Guide for 18:0-18:2 PG Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a certified Safety Data Sheet (SDS) from the manufacturer. Always refer to the manufacturer-provided SDS for the most current and complete safety information.

Introduction

18:0-18:2 PG (sodium salt), chemically known as 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt, is a phosphatidylglycerol, a class of phospholipids that are integral components of biological membranes.[1][2] It is increasingly utilized in pharmaceutical sciences as an excipient in drug delivery systems, particularly in the formation of liposomes and other lipid-based nanoparticles.[] Its amphipathic nature, with a saturated stearic acid (18:0) and an unsaturated linoleic acid (18:2) chain, imparts specific physicochemical properties to lipid bilayers, influencing their fluidity and stability.[]

This technical guide provides a comprehensive overview of the safety data for 18:0-18:2 PG sodium salt, drawing from available Safety Data Sheets and the broader scientific literature on the safety assessment of phospholipids as pharmaceutical excipients. Due to the limited availability of specific toxicological studies on this particular mixed-acyl phosphatidylglycerol, this guide also includes representative data and methodologies from studies on structurally similar phospholipids to provide a thorough safety and handling framework.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound salt is presented in Table 1. This information is crucial for the safe handling, storage, and use of the compound in a laboratory or manufacturing setting.

| Property | Value | Reference |

| Chemical Name | 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt | [1][] |

| Synonyms | This compound, SL-PG sodium salt | [2] |

| CAS Number | 474943-26-5 | [][4] |

| Molecular Formula | C42H78NaO10P | [] |

| Molecular Weight | 797.03 g/mol | [] |

| Physical Form | Powder | [4] |

| Purity | >99% | [] |

| Storage Temperature | -20°C | [] |

| Solubility | Soluble in chloroform. | No specific data found, general knowledge for similar lipids |

Hazard Identification and First Aid Measures

Based on available Safety Data Sheets for this compound salt and similar phospholipids, the compound is not classified as hazardous.[5][6] However, standard laboratory safety practices should always be followed.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. | [6][7] |

| Skin Contact | Wash off with soap and plenty of water. | [6][7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [6] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [6][8] |

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity and stability of this compound salt.

| Aspect | Recommendation | Reference |

| Handling | Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. | [9] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C. | [][9] |

| Stability | Stable under recommended storage conditions. | [6][8] |

| Incompatible Materials | Strong oxidizing agents. | General chemical knowledge |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides and phosphorus oxides. | [6] |

Toxicological Data

Table 5.1: Summary of Toxicological Endpoints for Phosphatidylglycerols (Representative Data)

| Toxicological Endpoint | Result/Observation | Species/Test System | Notes | Reference |

| Acute Oral Toxicity | LD50 > 2000 mg/kg | Rat | Based on studies of other phospholipids. Considered to have low acute oral toxicity. | General knowledge from similar compounds |

| Skin Irritation/Corrosion | Not expected to be an irritant. | Rabbit (prediction) | Phospholipids are natural components of skin and are generally non-irritating. | General knowledge |

| Eye Irritation | Not expected to be an irritant. | Rabbit (prediction) | Direct contact may cause mild transient irritation. | General knowledge |

| Genotoxicity (Ames Test) | Not expected to be mutagenic. | S. typhimurium | Phospholipids are not known to be mutagenic. | General knowledge |

| In Vitro Cytotoxicity | Low cytotoxicity observed for anionic liposomes. | Human cell lines | The specific cytotoxicity would depend on the cell type and concentration. | No specific data found |

| Hemolysis | Low hemolytic potential at relevant concentrations. | Human red blood cells | Phospholipids are components of red blood cell membranes and are generally biocompatible. | No specific data found |

Experimental Protocols

Detailed experimental protocols for key toxicological assays relevant to the safety assessment of a novel lipid excipient like this compound salt are provided below. These are generalized protocols based on standard methodologies and should be adapted and validated for specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential of this compound salt to decrease the viability of mammalian cells in culture.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., HeLa, HEK293) in appropriate medium and conditions until confluent.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound salt in a suitable solvent (e.g., chloroform) and then disperse in cell culture medium to create a range of concentrations. Remove the old medium from the cells and add the medium containing different concentrations of the test substance. Include a vehicle control and a positive control (e.g., Triton X-100).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Hemolysis Assay

Objective: To evaluate the potential of this compound salt to damage red blood cells.

Methodology:

-

Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA).

-

Red Blood Cell (RBC) Preparation: Centrifuge the blood to pellet the RBCs. Wash the RBCs several times with phosphate-buffered saline (PBS) to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a specific concentration (e.g., 2% v/v).

-

Treatment: Prepare a range of concentrations of this compound salt dispersed in PBS.

-

Incubation: Mix the RBC suspension with the test substance solutions in microcentrifuge tubes. Include a negative control (PBS) and a positive control (e.g., Triton X-100 or distilled water for 100% hemolysis). Incubate the tubes at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.

-

Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

-

Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of hemoglobin released at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

Chemical Structure

Caption: Chemical Structure of this compound Salt.

Conceptual Workflow for In Vitro Safety Assessment

Caption: Conceptual workflow for the in vitro safety assessment of this compound salt.

Conclusion

This compound salt is a valuable excipient in pharmaceutical formulation, particularly for lipid-based drug delivery systems. Based on the available safety data for this and structurally related phospholipids, it is considered to have a low toxicity profile and is not classified as a hazardous substance. However, as with any chemical, appropriate safety precautions should be taken during handling and use. The lack of specific, publicly available toxicological data for this compound salt underscores the importance of conducting thorough safety assessments, such as in vitro cytotoxicity and hemolysis assays, when considering its use in new pharmaceutical formulations. The experimental protocols provided in this guide offer a starting point for such evaluations. For all applications, it is imperative to consult the official Safety Data Sheet provided by the manufacturer and to adhere to all applicable regulatory guidelines for pharmaceutical excipients.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. avantiresearch.com [avantiresearch.com]

- 7. kmpharma.in [kmpharma.in]

- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 9. canbipharm.com [canbipharm.com]

Methodological & Application

Application Note: Quantitative Analysis of Phosphatidylglycerols using 18:0-18:2 PG Sodium Salt as a Lipid Standard by LC-MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the use of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), hereafter referred to as 18:0-18:2 PG, as an internal standard for the quantitative analysis of phosphatidylglycerols (PGs) in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). PGs are key components of cellular membranes and precursors to other important lipids like cardiolipin. Accurate quantification of specific PG species is crucial for understanding their role in various physiological and pathological processes.[1] This application note outlines procedures for sample preparation, LC-MS/MS instrument parameters, and data analysis, and includes representative quantitative data.

Product Information

18:0-18:2 PG is a high-purity glycerophospholipid standard suitable for use in lipidomics research. It features a stearic acid (18:0) at the sn-1 position and a linoleic acid (18:2) at the sn-2 position of the glycerol backbone.[1]

| Property | Value | Reference |

| Full Name | 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) | [2] |

| Abbreviation | PG(18:0/18:2) | [2] |

| CAS Number | 474943-26-5 | [3] |

| Molecular Formula | C₄₂H₇₈O₁₀PNa | |

| Molecular Weight | 797.03 g/mol | [3] |

| Purity | >99% (TLC) | |

| Storage | -20°C |

Experimental Protocols

This section details the methodology for using 18:0-18:2 PG as an internal standard for quantifying PGs in a biological matrix (e.g., plasma).

2.1. Required Materials

-

18:0-18:2 PG Sodium Salt (Avanti Polar Lipids or equivalent)

-

Chloroform (CHCl₃), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Isopropanol (IPA), LC-MS grade

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Ammonium acetate

-

Microcentrifuge tubes

-

Pipettes and tips

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

2.2. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Carefully weigh the 18:0-18:2 PG powder and dissolve it in a chloroform:methanol (2:1, v/v) mixture to a final concentration of 1 mg/mL. Store in a sealed glass vial at -20°C.

-

Working Internal Standard (IS) Solution (e.g., 100 pmol/µL): Dilute the primary stock solution with an appropriate solvent, such as isopropanol, to create a working solution. The final concentration should be chosen based on the expected concentration of endogenous PGs in the samples.[4]

2.3. Sample Preparation (Modified Bligh & Dyer Extraction) The following protocol is a modified Bligh & Dyer lipid extraction method, which shows good recovery for anionic phospholipids like PG.[4][6][7]

-

Transfer 50 µL of plasma into a 1.7 mL microcentrifuge tube.[4]

-

Add 10 µL of the 18:0-18:2 PG working IS solution to the plasma.

-

Add 400 µL of methanol, 200 µL of dichloromethane, and 200 µL of water.[4]

-

Vortex the mixture vigorously for 1 minute and allow it to stand at room temperature for 5 minutes.[4]

-

Centrifuge at 4000 RPM for 5 minutes at room temperature to induce phase separation.[4]

-

Carefully collect the lower organic layer, which contains the lipids, using a glass syringe and transfer it to a new tube.[4]

-

Dry the extracted lipids completely under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase B (e.g., 85% IPA, 10% ACN, 5% Water with 10 mM ammonium acetate).[4] Vortex briefly to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Method

The analysis of PGs is typically performed in negative ionization mode due to the phosphate group, which is readily deprotonated.[6] A reversed-phase liquid chromatography (RPLC) method is preferred for its high selectivity and robustness in separating lipid species.[8]

| Parameter | Recommended Setting |

| LC System | UHPLC system (e.g., Agilent, Shimadzu, Waters)[9][10] |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate |

| Mobile Phase B | 85:10:5 Isopropanol:Acetonitrile:Water + 10 mM Ammonium Acetate[4] |

| Flow Rate | 0.4 mL/min[4] |

| Column Temp. | 50°C |

| Injection Vol. | 5 µL[4] |

| LC Gradient | Start at 30% B, ramp to 100% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI⁻)[6] |

| Scan Type | Multiple Reaction Monitoring (MRM)[8][9] |

| MRM Transition | Precursor Ion [M-H]⁻: m/z 795.5 -> Product Ions: m/z 283.3 (Stearate 18:0), m/z 279.2 (Linoleate 18:2) |

Data Presentation and Quantitative Performance

Quantitative analysis is achieved by calculating the peak area ratio of the endogenous PG species to the 18:0-18:2 PG internal standard. A calibration curve should be constructed using a series of known concentrations of a relevant PG standard to determine the absolute concentration of the analytes. The table below shows example performance data for a validated phospholipid quantification method.[9][11] Users should perform their own validation to establish performance characteristics on their specific instrumentation and matrix.

| Parameter | Example Performance Metric |

| Linear Range | 0.1 - 100 pmol/mL |

| Correlation (R²) | >0.99 |

| Limit of Detection (LOD) | 0.04 - 33 pmol/mL[9][11] |

| Limit of Quantification (LOQ) | 0.1 - 110 pmol/mL[9][11] |

| Intra-day Precision (%RSD) | <15% |

| Inter-day Precision (%RSD) | <15% |

| Recovery | 85 - 115% |

Visualizations: Workflow and Biological Pathway

Experimental Workflow Diagram The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of phosphatidylglycerols using an internal standard.

References

- 1. 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1''-rac-glycerol)(sodiumsalt) Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [m.chemsrc.com]

- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 5. agilent.com [agilent.com]

- 6. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 10. lcms.cz [lcms.cz]

- 11. Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Preparation of 18:0-18:2 PG Sodium Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (18:0-18:2 PG), is an anionic phospholipid that is utilized in the formation of liposomes for various applications, including drug delivery.[][2] The presence of a saturated stearic acid (18:0) and an unsaturated linoleic acid (18:2) in its structure provides a unique combination of properties to the lipid bilayer, influencing its fluidity and stability.[][3] Liposomes formulated with 18:0-18:2 PG can serve as carriers for therapeutic agents, and their anionic surface charge may influence their interaction with biological systems.[][4]

This document provides a detailed protocol for the preparation of unilamellar liposomes composed of 18:0-18:2 PG sodium salt using the thin-film hydration method followed by either sonication or extrusion for size reduction. It also outlines the standard procedures for characterizing the resulting liposomes.

Physicochemical Properties of this compound Salt

A summary of the key physicochemical properties of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C42H78O10PNa | [5] |

| Molecular Weight | 797.026 g/mol | [5] |

| Physical Form | Powder | [3] |

| Purity | >99% | [5] |

| Storage Temperature | -20°C | [][5] |

| Solubility | Soluble in chloroform | [6] |